

Application Notes and Protocols for Measuring BTK Occupancy with BMS-986143

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Compound of Interest		
Compound Name:	BMS-986143	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a fundamental role in B-cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Consequently, BTK has emerged as a significant therapeutic target.

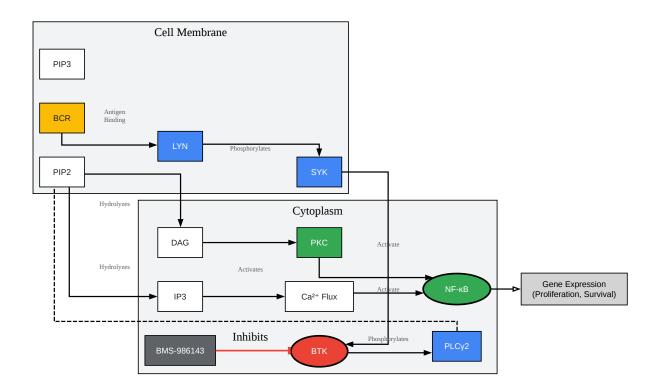
BMS-986143 is a potent and selective, reversible inhibitor of BTK.[4][6][7] Unlike covalent inhibitors that form a permanent bond, reversible inhibitors like BMS-986143 exist in an equilibrium between the bound and unbound state with the target protein. Therefore, accurately measuring BTK occupancy—the fraction of BTK molecules bound by the inhibitor at a given time—is a crucial pharmacodynamic (PD) biomarker.[8][9] Measuring target engagement provides direct evidence of the drug's mechanism of action and is essential for optimizing dosage, determining the relationship between pharmacokinetics and pharmacodynamics (PK/PD), and predicting clinical efficacy.[10][11]

These application notes provide detailed protocols for quantifying the occupancy of BTK by **BMS-986143** in biological samples using three distinct methodologies: Flow Cytometry, Mass Spectrometry, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.



BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.



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Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting BTK's role.

Data Presentation: BMS-986143 Activity

The following table summarizes the in vitro inhibitory activity of BMS-986143.



Target	Assay Type	IC50 Value	Source
втк	Biochemical Assay	0.26 nM	[4]
втк	Ramos Cellular Assay	6.9 ± 3.4 nM	[4]
ВТК	Human Whole Blood Assay	25 ± 19 nM	[4]
FcɛRI-driven CD63 Expression	Human Whole Blood	54 nM	[4]
IgG IC-driven Signaling	Human PBMCs	2 nM	[4]
Calcium Flux	Ramos B-Cells	7 ± 3 nM	[4]
B-Cell Proliferation	Human Peripheral B- Cells	1 ± 0.4 nM	[4]
CD86 Expression	Peripheral B-Cells	1 ± 0.5 nM	[4]
TNFα Production	Human PBMCs	2 nM	[4]
TEC	Biochemical Assay	3 nM	[4]
BLK	Biochemical Assay	5 nM	[4]
ВМХ	Biochemical Assay	7 nM	[4]
ТХК	Biochemical Assay	10 nM	[4]
FGR	Biochemical Assay	15 nM	[4]
YES1	Biochemical Assay	19 nM	[4]
ITK	Biochemical Assay	21 nM	[4]

Experimental Protocols

Protocol 1: Flow Cytometry-Based BTK Occupancy Assay







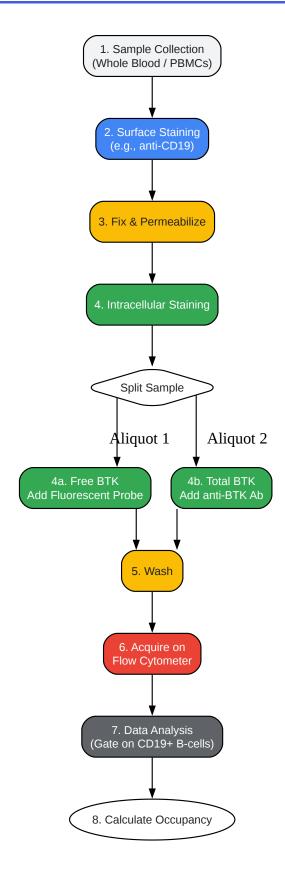
This protocol measures the amount of free (unoccupied) BTK in peripheral blood mononuclear cells (PBMCs) using a competitive binding approach.[12][13] A fluorescently labeled probe that binds to the same site as **BMS-986143** is used to detect BTK that is not already occupied by the drug.

Materials:

- Whole blood or isolated PBMCs
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
- Wash Buffer (e.g., PBS with 2% FBS)
- Fc Block (e.g., Human TruStain FcX™)
- Cell surface antibodies (e.g., anti-CD19, anti-CD3)
- A fluorescently-labeled, competitive BTK binding probe (e.g., a biotinylated covalent BTK inhibitor or a fluorescent analog of a BTK inhibitor)
- Labeled streptavidin (if using a biotinylated probe)
- Unconjugated anti-BTK antibody (for total BTK measurement)
- Fluorescently-labeled secondary antibody (for total BTK measurement)
- Flow cytometer

Workflow Diagram:





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Caption: Workflow for measuring BTK occupancy by flow cytometry.



Procedure:

- Sample Preparation: Collect whole blood in an appropriate anticoagulant tube or isolate PBMCs via density gradient centrifugation.
- Surface Marker Staining: Aliquot cells into flow cytometry tubes. Add Fc block and incubate. Add antibodies for B-cell identification (e.g., anti-CD19) and incubate in the dark.
- Fixation and Permeabilization: Wash the cells, then add fixation/permeabilization buffer according to the manufacturer's protocol. This step is crucial for allowing intracellular access to BTK.
- Intracellular Staining (Competitive Binding):
 - For Free BTK: To one set of tubes, add the fluorescently-labeled BTK probe. The probe will bind to any BTK not occupied by BMS-986143.
 - For Total BTK (Normalization Control): To a separate set of tubes, add a primary anti-BTK antibody that binds to a different epitope than the inhibitor. After incubation and washing, add a corresponding fluorescently-labeled secondary antibody.
 - Controls: Include an unstained control and fluorescence minus one (FMO) controls for proper gating. A sample from an untreated subject or a pre-dose sample should be used to establish 100% free BTK.
- Washing: Wash the cells to remove unbound antibodies and probes.
- Acquisition: Resuspend cells in wash buffer and acquire data on a flow cytometer. Collect a sufficient number of events within the B-cell gate (CD19+).
- Data Analysis:
 - Gate on the lymphocyte population, then on single cells, and finally on CD19+ B-cells.
 - Determine the Mean Fluorescence Intensity (MFI) for the "Free BTK" probe (MFI_free)
 and the "Total BTK" antibody (MFI_total) in the B-cell population.



- Use MFI values from untreated control samples (MFI_free_control) to represent 100% available BTK.
- Calculation:
 - % Free BTK = (MFI_free_treated / MFI_free_control) * 100
 - % BTK Occupancy = 100 % Free BTK

Protocol 2: Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS)

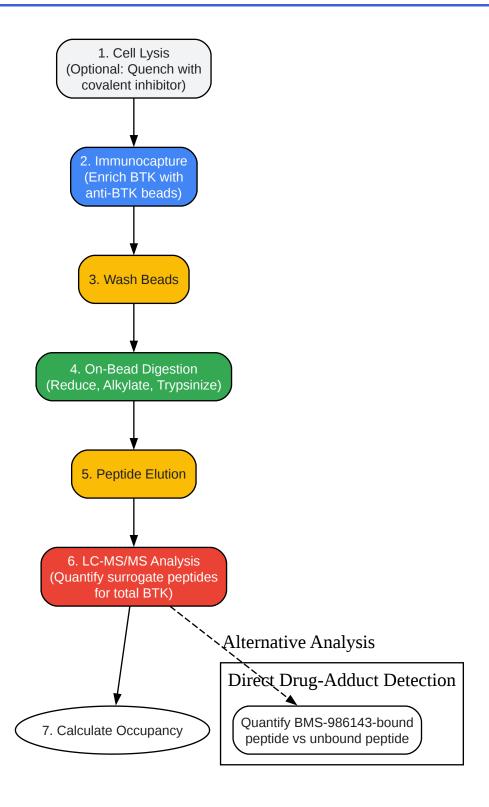
This method offers high sensitivity and directly measures the drug-bound BTK protein.[14] For a reversible inhibitor, it is critical to prevent dissociation during sample processing. This can be achieved by rapidly denaturing the sample or by "quenching" the free BTK with a covalent inhibitor immediately after collection.[14]

Materials:

- · Cell lysates from PBMCs or tissue
- Lysis buffer with protease and phosphatase inhibitors
- Covalent BTK inhibitor to act as a quencher (e.g., ibrutinib)
- Anti-BTK antibody conjugated to magnetic beads
- Wash buffers (e.g., PBS-Tween)
- Elution buffer (e.g., low pH glycine)
- Reduction (DTT) and alkylation (iodoacetamide) reagents
- Trypsin (mass spectrometry grade)
- LC-MS/MS system

Workflow Diagram:





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Caption: Workflow for immunocapture-mass spectrometry (IC-MS) BTK occupancy assay.

Procedure:



- Sample Collection and Lysis: Lyse isolated PBMCs or tissue samples in a buffer containing
 protease and phosphatase inhibitors. To prevent re-equilibration of the reversible inhibitor,
 either immediately add a denaturing agent (e.g., urea) or add a covalent BTK inhibitor in
 excess to permanently occupy any free BTK.[14]
- Immunocapture: Add anti-BTK antibody-conjugated magnetic beads to the lysate and incubate to enrich for BTK protein.
- Washing: Pellet the beads using a magnet and wash extensively to remove non-specifically bound proteins.
- On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the protein disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the protein into peptides with trypsin.
- Peptide Analysis by LC-MS/MS:
 - Elute the peptides from the beads.
 - Inject the peptide mixture into an LC-MS/MS system.
 - Develop a method to monitor and quantify specific surrogate peptides:
 - A peptide unique to the BTK protein (to measure total BTK).
 - The specific peptide that **BMS-986143** binds to. The analysis would compare the signal for the unbound version of this peptide versus the total BTK signal.
- Data Analysis and Calculation:
 - Calculate the peak area for the surrogate peptide representing total BTK (Area_total) and the unbound target peptide (Area_unbound).
 - Use a pre-dose or untreated sample to establish the baseline ratio of unbound peptide to total peptide.
 - % BTK Occupancy = (1 (Area unbound treated / Area unbound control)) * 100



Protocol 3: Homogeneous TR-FRET Assay

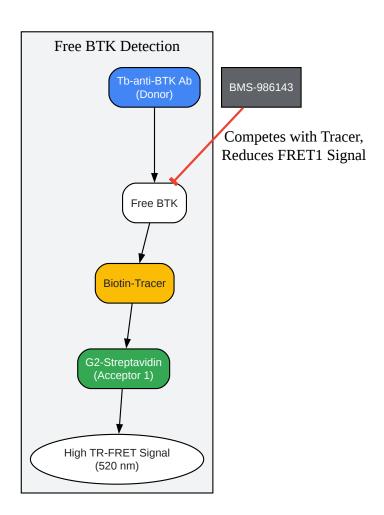
This is a biochemical, in-well assay format suitable for higher throughput analysis of cell lysates.[3][15][16] It measures the displacement of a fluorescent tracer from BTK by **BMS-986143**. The assay measures free BTK and total BTK simultaneously in the same well for normalization.[3][15]

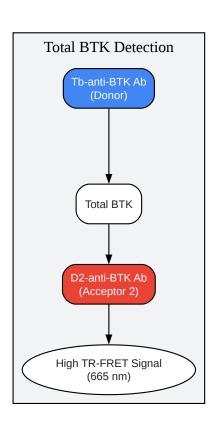
Materials:

- Cell lysates from PBMCs or other relevant cells
- Assay buffer
- Terbium (Tb)-conjugated anti-BTK antibody (Donor)
- Biotinylated BTK tracer/probe (that competes with BMS-986143)
- G2-Streptavidin (Acceptor 1 for Free BTK)
- D2-conjugated anti-BTK antibody (recognizing a different epitope, Acceptor 2 for Total BTK)
- Microplate reader capable of TR-FRET detection

Assay Principle Diagram:







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Caption: Principle of the duplexed TR-FRET assay for BTK occupancy.

Procedure:

- Lysate Preparation: Prepare cell lysates from treated and untreated control cells. Determine the total protein concentration for normalization.
- Assay Plate Setup: Add cell lysates to the wells of a microplate. Include wells for untreated controls (0% occupancy) and buffer-only blanks.



- Reagent Addition: Add the detection reagent mix containing the Tb-anti-BTK antibody, D2anti-BTK antibody, biotinylated tracer, and G2-Streptavidin to all wells.
- Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reactions to reach equilibrium.
- Plate Reading: Read the plate on a TR-FRET-capable reader, measuring emissions at two wavelengths (e.g., 520 nm for G2 and 665 nm for D2) after excitation of the Terbium donor.
- Data Analysis:
 - Calculate the ratio of the acceptor to donor emissions for both free BTK (520 nm/615 nm) and total BTK (665 nm/615 nm).[15]
 - The signal for total BTK should be constant across samples, while the signal for free BTK will decrease as BMS-986143 occupancy increases.
- Calculation:
 - Normalize the free BTK signal from treated samples to the signal from untreated (vehicle) control samples.
 - % Free BTK = (TR-FRET_Ratio_free_treated / TR-FRET_Ratio_free_control) * 100
 - % BTK Occupancy = 100 % Free BTK[15]

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Methodological & Application





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